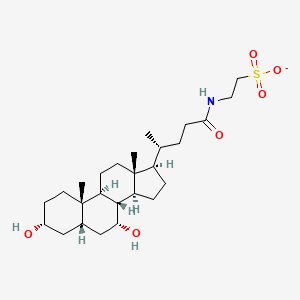

Taurochenodeoxycholate anion

Description

Overview of Bile Acid Diversity and Classification

Bile acids are steroid acids derived from cholesterol in the liver. britannica.comeclinpath.com Their diversity stems from the different types of primary and secondary bile acids, as well as their conjugation with amino acids. wikipedia.orgbohrium.com

Primary bile acids are synthesized directly in the liver from cholesterol. wikipedia.orgthebileacidsexpert.com In humans, the two main primary bile acids are cholic acid and chenodeoxycholic acid. britannica.comthebileacidsexpert.com When these primary bile acids enter the intestine, gut bacteria can modify them into secondary bile acids. wikipedia.orgfrontiersin.org For instance, cholic acid is converted to deoxycholic acid, and chenodeoxycholic acid is transformed into lithocholic acid. britannica.comwikipedia.org

Before being secreted from the liver, primary bile acids are conjugated with the amino acids taurine (B1682933) or glycine (B1666218). britannica.comwikipedia.org This conjugation process increases their water solubility and effectiveness in digestion. britannica.comelsevier.es In humans, there is a higher proportion of glycine-conjugated bile acids compared to taurine-conjugated forms. elsevier.es A single enzyme in the human liver, bile acid-CoA:amino acid N-acyltransferase, is capable of catalyzing the conjugation of bile acids with both glycine and taurine. nih.gov The ratio of glycine to taurine conjugates can change, for example, after a meal, indicating dynamic regulation of bile acid metabolism. bmj.com

Primary and Secondary Bile Acids

Physiological Significance of Bile Acids in Mammalian Biology

Bile acids play a multifaceted role in mammalian physiology. Their primary function is to act as detergents in the small intestine, emulsifying dietary fats and facilitating the absorption of fat-soluble vitamins (A, D, E, and K). britannica.comeclinpath.com Beyond digestion, bile acids are critical signaling molecules that regulate their own synthesis and transport through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as TGR5. wikipedia.orgphysiology.orgbohrium.com This signaling role extends to the regulation of glucose metabolism, lipid metabolism, and energy homeostasis. nih.govbritannica.com They also contribute to the elimination of cholesterol from the body and help control the gut microbiota. britannica.comwikipedia.org

Contextualizing Taurochenodeoxycholate Anion within the Bile Acid Pool

Taurochenodeoxycholate is a primary conjugated bile acid, formed in the liver by the conjugation of the primary bile acid chenodeoxycholic acid with the amino acid taurine. wikipedia.orgnih.gov As an anion, it is a major species at physiological pH. nih.gov Along with other conjugated bile acids like glycocholic acid, taurocholic acid, and glycochenodeoxycholic acid, taurochenodeoxycholate is a major component of human bile. wikipedia.org The conjugation with taurine significantly lowers its pKa, making it more water-soluble and effective as an emulsifier in the duodenum compared to its unconjugated form. wikipedia.org Taurochenodeoxycholate and its counterparts are transported across cell membranes by specific transporter proteins. nih.govuniprot.orgnih.gov

Table 1: Classification of Key Bile Acids

| Category | Bile Acid Name | Precursor |

| Primary Bile Acids | Cholic Acid | Cholesterol |

| Chenodeoxycholic Acid | Cholesterol | |

| Secondary Bile Acids | Deoxycholic Acid | Cholic Acid |

| Lithocholic Acid | Chenodeoxycholic Acid | |

| Taurine-Conjugated Bile Acids | Taurocholic Acid | Cholic Acid |

| Taurochenodeoxycholic Acid | Chenodeoxycholic Acid | |

| Glycine-Conjugated Bile Acids | Glycocholic Acid | Cholic Acid |

| Glycochenodeoxycholic Acid | Chenodeoxycholic Acid |

Structure

3D Structure

Properties

Molecular Formula |

C26H44NO6S- |

|---|---|

Molecular Weight |

498.7 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 |

InChI Key |

BHTRKEVKTKCXOH-BJLOMENOSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Biosynthesis, Biotransformation, and Metabolic Pathways of Taurochenodeoxycholate Anion

Endogenous Precursors and De Novo Synthetic Pathways

The primary endogenous precursor for the de novo synthesis of all bile acids, including the chenodeoxycholic acid moiety of taurochenodeoxycholate, is cholesterol. nih.govnih.govnih.gov Hepatocytes, the main cells of the liver, are equipped with a complete set of at least 17 enzymes required to convert the hydrophobic cholesterol molecule into more water-soluble bile acids. researchgate.netfrontiersin.org This conversion represents the main catabolic pathway for cholesterol removal from the body. creative-proteomics.commedlineplus.gov The synthesis is a complex process involving multiple enzymatic reactions that take place in different subcellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes. nih.gov

The canonical, or neutral, pathway is the principal mechanism for bile acid production in humans, accounting for approximately 75% to 90% of the total synthesis. researchgate.netnih.gov This pathway is initiated in the endoplasmic reticulum of hepatocytes and produces both of the major primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), in roughly equal amounts. nih.govfrontiersin.org

Following the initial 7α-hydroxylation, a series of modifications are made to the steroid nucleus and the aliphatic side chain of the cholesterol molecule.

Formation of a Key Intermediate : The 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one (C4) by the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7). nih.govresearchgate.net This intermediate, C4, serves as a critical branch point in the pathway, determining whether cholic acid or chenodeoxycholic acid will be formed. nih.gov

Pathway to Chenodeoxycholic Acid : For the synthesis of chenodeoxycholic acid, the C4 intermediate is not hydroxylated at the 12α-position (a step required for cholic acid synthesis). nih.govresearchgate.net Instead, the steroid nucleus undergoes further modifications catalyzed by aldo-keto reductases. Specifically, Δ⁴-3-oxosteroid-5β-reductase (AKR1D1) reduces the double bond, and 3α-hydroxysteroid dehydrogenase (AKR1C4) reduces the 3-oxo group. researchgate.netfrontiersin.org

Side-Chain Oxidation and Shortening : The modified steroid then undergoes oxidation of its side chain, a process initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). researchgate.netimrpress.com This is followed by a peroxisomal β-oxidation process that shortens the C27 side chain by three carbons, yielding a C24 bile acid intermediate, chenodeoxycholyl-CoA. nih.gov

Conjugation with Taurine (B1682933) : In the final step, the chenodeoxycholyl-CoA is conjugated with the amino acid taurine. This reaction is catalyzed by the enzyme bile acid-CoA: amino acid N-acyltransferase (BAAT), resulting in the formation of taurochenodeoxycholic acid. nih.govnih.gov This conjugation makes the molecule more water-soluble and a more efficient detergent for lipid digestion. wikipedia.org

| Enzyme | Subcellular Location | Primary Pathway | Role in Chenodeoxycholic Acid (CDCA) Synthesis |

|---|---|---|---|

| Cholesterol 7-alpha-Hydroxylase (CYP7A1) | Endoplasmic Reticulum | Canonical | Catalyzes the initial, rate-limiting step: conversion of cholesterol to 7α-hydroxycholesterol. nih.govwikipedia.org |

| 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) | Endoplasmic Reticulum | Canonical | Converts 7α-hydroxycholesterol to the key branch-point intermediate 7α-hydroxy-4-cholesten-3-one (C4). nih.govresearchgate.net |

| Aldo-keto reductase 1D1 (AKR1D1) | Cytosol | Canonical | Catalyzes the isomerization and saturation of the steroid ring. researchgate.netfrontiersin.org |

| Aldo-keto reductase 1C4 (AKR1C4) | Cytosol | Canonical | Reduces the 3-oxo group to a 3α-hydroxyl group on the steroid ring. frontiersin.org |

| Sterol 27-hydroxylase (CYP27A1) | Mitochondria | Canonical & Alternative | Initiates side-chain oxidation in the canonical pathway; initiates the entire alternative pathway by hydroxylating cholesterol. researchgate.netwikipedia.org |

| Oxysterol 7α-hydroxylase (CYP7B1) | Endoplasmic Reticulum | Alternative | Catalyzes the 7α-hydroxylation of oxysterol precursors (e.g., 27-hydroxycholesterol). nih.govnih.gov |

| Bile acid-CoA: amino acid N-acyltransferase (BAAT) | Peroxisomes/Cytosol | Canonical & Alternative | Catalyzes the final conjugation of chenodeoxycholyl-CoA with taurine (or glycine). nih.govnih.gov |

An alternative, or "acidic," pathway for bile acid synthesis also exists, which is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) instead of CYP7A1. frontiersin.orgcreative-proteomics.com This pathway is generally considered quantitatively less important than the canonical pathway in adults but plays a significant role in generating regulatory oxysterols and predominantly produces CDCA. nih.govnih.govnih.gov In this route, cholesterol is first hydroxylated on the side chain to form oxysterols, such as 27-hydroxycholesterol. creative-proteomics.comnih.gov These intermediates are then hydroxylated at the 7α-position by a different enzyme, oxysterol 7α-hydroxylase (CYP7B1), before entering the later stages of the synthesis pathway to form CDCA. nih.govnih.govnih.gov

| Feature | Canonical (Neutral) Pathway | Alternative (Acidic) Pathway |

|---|---|---|

| Initiating Enzyme | Cholesterol 7α-hydroxylase (CYP7A1). nih.govresearchgate.net | Sterol 27-hydroxylase (CYP27A1). creative-proteomics.comnih.gov |

| Primary Location | Initiated in the Endoplasmic Reticulum. researchgate.netresearchgate.net | Initiated in the Mitochondria. wikipedia.orgnih.gov |

| Key 7α-hydroxylating enzyme | CYP7A1. wikipedia.org | Oxysterol 7α-hydroxylase (CYP7B1). nih.govnih.gov |

| Primary Products | Cholic acid (CA) and Chenodeoxycholic acid (CDCA) in similar amounts. nih.gov | Predominantly Chenodeoxycholic acid (CDCA). nih.govnih.gov |

| Contribution | ~75-90% of total bile acid synthesis. researchgate.netnih.gov | Less than 10-25% of total bile acid synthesis. frontiersin.orgnih.gov |

Sterol 27-hydroxylase (CYP27A1) is a versatile mitochondrial cytochrome P450 enzyme that plays a crucial role in both major bile acid synthesis pathways. wikipedia.orgpnas.org In the alternative pathway, CYP27A1 catalyzes the very first step, the conversion of cholesterol into oxysterols like 27-hydroxycholesterol. frontiersin.orgki.se This function is not limited to the liver, as CYP27A1 is found in many tissues and is involved in cholesterol homeostasis throughout the body. nih.govwikipedia.org In the canonical pathway, CYP27A1's role comes later in the sequence, where it is responsible for catalyzing the oxidation of the steroid side chain, a necessary step for its subsequent shortening to form the C24 bile acid structure. researchgate.netimrpress.com

The differentiation between the synthesis of the two primary bile acids, cholic acid and chenodeoxycholic acid, is determined by the action of the enzyme sterol 12α-hydroxylase, which is encoded by the CYP8B1 gene. nih.govresearchgate.net This enzyme is responsible for introducing a hydroxyl group at the C-12 position of the steroid nucleus on bile acid precursors. researchgate.netreactome.org The presence or absence of this single enzymatic step at the 7α-hydroxy-4-cholesten-3-one branch point dictates the final primary bile acid product. nih.gov If CYP8B1 hydroxylates the intermediate, the pathway is directed towards the synthesis of cholic acid. nih.govki.se Conversely, if the intermediate is not acted upon by CYP8B1, the pathway proceeds to the formation of chenodeoxycholic acid. nih.govresearchgate.net Therefore, the expression level and activity of CYP8B1 are critical in determining the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool. nih.govnih.gov

Role of Cholesterol 7-alpha-Hydroxylase (CYP7A1)

Sterol 27-hydroxylase (CYP27A1) Involvement

Conjugation Mechanisms of Chenodeoxycholic Acid to Taurochenodeoxycholate Anion

The formation of the this compound occurs through the conjugation of the primary bile acid, chenodeoxycholic acid, with the amino acid taurine. wikipedia.orgisotope.combasys2.ca This process takes place in the hepatocytes and is essential for increasing the water solubility of the bile acid, which facilitates its secretion into bile and its function as a detergent in the intestine. uniprot.orgjensenlab.orgnih.gov The conjugation involves the formation of an amide bond between the carboxyl group of chenodeoxycholic acid and the amino group of taurine. nih.gov

The enzymatic reaction responsible for the conjugation of chenodeoxycholic acid with taurine is catalyzed by the enzyme Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). wikipedia.orgnih.gov This enzyme is primarily located in the liver, specifically within both the peroxisomes and the cytosol. nih.govresearchgate.net

The catalytic process of BAAT involves a two-step mechanism. First, chenodeoxycholic acid is activated to its coenzyme A (CoA) thioester, chenodeoxycholoyl-CoA. ebi.ac.uk Subsequently, BAAT, which utilizes a catalytic triad (B1167595) of Cysteine-Histidine-Aspartic acid, facilitates the transfer of the chenodeoxycholoyl group from CoA to the amino group of taurine. researchgate.net A key step in this process is the nucleophilic attack by a cysteine residue in the enzyme's active site on the carbonyl carbon of the bile acid-CoA substrate, forming an acyl-enzyme intermediate. nih.govresearchgate.net This intermediate is then attacked by the amino acid, either taurine or glycine (B1666218), to form the final N-acyl amidate conjugate, taurochenodeoxycholate. researchgate.net

Recent research has also identified BAAT as the enzyme responsible for synthesizing N-acyl taurines (NATs) from polyunsaturated fatty acids, expanding its known substrate range beyond traditional bile acids. nih.gov

The preference for conjugating bile acids with either taurine or glycine varies significantly among different animal species. nih.gov This specificity is largely determined by the substrate preference of the BAAT enzyme. cambridge.org In humans, bile acids are conjugated with both glycine and taurine, with the ratio of glycine to taurine conjugates being approximately 3:1. biocrates.commdpi.com In contrast, species like rats, dogs, and fish are almost exclusively taurine-conjugators. cambridge.orgcreative-proteomics.com

This specificity is reflected in the kinetic parameters of the BAAT enzyme. For instance, the purified rat BAAT enzyme exhibits a Michaelis constant (Kₘ) for taurine that is 40-50 times lower than that for glycine, indicating a much higher affinity for taurine. cambridge.org In dogs, the dominance of taurine conjugation is a key species-specific characteristic of their bile acid metabolism. creative-proteomics.com While the hepatic concentration of taurine can influence the ratio of conjugated bile acids, the intrinsic substrate specificity of the BAAT enzyme appears to be the primary determinant. cambridge.org

| Substrate | Michaelis Constant (Kₘ) |

|---|---|

| Taurine | 0.8 mM |

| Glycine | 40 mM |

Role of Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)

Enterohepatic Circulation and Pool Dynamics of this compound

The this compound undergoes extensive enterohepatic circulation, a process that is vital for maintaining the bile acid pool and facilitating lipid digestion and absorption. wikipedia.org This cycle involves its secretion from the liver, passage into the intestine, reabsorption, and return to the liver via the portal circulation. basys2.caresearchgate.net It is estimated that 95% of the bile acids secreted into the duodenum are recycled through this pathway. wikipedia.orgnih.gov

After being reabsorbed from the intestine and returning to the liver via the portal vein, the this compound is efficiently taken up by hepatocytes from the sinusoidal blood. This uptake is primarily mediated by a Na⁺-dependent transporter called the Na⁺-taurocholate cotransporting polypeptide (NTCP), which is located on the basolateral membrane of hepatocytes. portlandpress.comwjgnet.com Studies have shown that NTCP is a multispecific transporter that can mediate the uptake of all major physiological bile salts, including taurochenodeoxycholate. drugbank.com

Kinetic studies in isolated rat hepatocytes have determined the apparent Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ) for the uptake of taurochenodeoxycholate. This uptake is a saturable, energy-dependent process. nih.gov

| Parameter | Value |

|---|---|

| Apparent Kₘ | 11.1 ± 2.0 µmol/l |

| Vₘₐₓ | 3.1 ± 0.5 nmol/mg protein per min |

Once inside the hepatocyte, taurochenodeoxycholate is secreted across the canalicular membrane into the bile canaliculus. This is an active transport process mediated by the Bile Salt Export Pump (BSEP), an ATP-dependent transporter. wjgnet.compnas.org Rat Bsep has been shown to mediate the ATP-dependent transport of taurochenodeoxycholate with a Kₘ of approximately 2 µM. wjgnet.com

After aiding in the digestion and absorption of fats in the small intestine, the majority of the this compound is reabsorbed to be returned to the liver. researchgate.net This reabsorption occurs via both active and passive transport mechanisms. wikipedia.org

The primary mechanism for the reabsorption of conjugated bile salts like taurochenodeoxycholate is an active transport system located in the terminal ileum. wikipedia.orgbiologists.com This process is mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT). researchgate.netportlandpress.compnas.org Studies in rats and hamsters have provided indirect evidence that this intestinal bile salt absorption may be under positive feedback control, regulated by the luminal concentrations of bile salts. nih.govresearchgate.net

A smaller fraction of bile acids can also be reabsorbed passively, particularly in the colon, after bacterial deconjugation. wikipedia.org

The total amount of bile acids in the enterohepatic circulation, known as the bile acid pool size, is tightly regulated to prevent their cytotoxic accumulation while ensuring sufficient supply for digestive functions. nih.gov This regulation is primarily achieved through a negative feedback mechanism that controls the de novo synthesis of bile acids in the liver. nih.govpnas.org

The key regulator in this process is the nuclear receptor Farnesoid X Receptor (FXR). portlandpress.com When the concentration of bile acids, including taurochenodeoxycholate, increases in the ileal enterocytes, they activate FXR. pnas.org Activated FXR induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (or FGF19 in humans), which is then released into the portal circulation. pnas.org FGF15/19 travels to the liver and acts on hepatocytes to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. portlandpress.compnas.orgjci.org This suppression of CYP7A1 reduces the synthesis of new bile acids, thereby maintaining the stability of the bile acid pool size. nih.govplos.org

Intestinal Reabsorption Processes

Subsequent Biotransformations and Metabolic Fates of this compound

The journey of the this compound does not end with its secretion into the intestine. Within the complex ecosystem of the gut, it undergoes a series of significant transformations, primarily orchestrated by the resident microbiota. These biotransformations dramatically alter its structure and function, leading to a diverse pool of bile acid metabolites that play crucial roles in host physiology and signaling.

Deconjugation by Gut Microbiota

Once taurochenodeoxycholate reaches the distal ileum and colon, it becomes a substrate for microbial enzymes. elsevier.es The initial and most widespread modification is the deconjugation, or the removal of the taurine molecule from the steroid core. asm.orgd-nb.info This hydrolysis reaction is catalyzed by a class of enzymes known as bile salt hydrolases (BSH). acs.orgnih.gov

The product of this reaction is the unconjugated primary bile acid, chenodeoxycholate (CDCA), and the amino acid taurine. researchgate.net BSH activity is prevalent across a wide range of gut bacteria, including members of the Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides genera. nih.govfrontiersin.org The deconjugation of bile acids is considered a crucial step for bacterial colonization and survival in the gut, as high concentrations of conjugated bile acids can be toxic to bacteria. d-nb.infonih.gov The resulting unconjugated bile acids are less efficient at emulsifying fats and have a reduced affinity for the transporters in the terminal ileum, which means more of them remain in the colon to undergo further microbial metabolism. nih.gov

Table 1: Examples of Gut Bacteria with Bile Salt Hydrolase (BSH) Activity

| Bacterial Genus | Phylum | Relevance in Deconjugation |

| Lactobacillus | Firmicutes | Possesses BSH genes, contributing significantly to the deconjugation of taurine-conjugated bile acids like taurochenodeoxycholate. nih.govfrontiersin.org |

| Bifidobacterium | Actinobacteria | Known to exhibit BSH activity, playing a role in the initial step of bile acid transformation. frontiersin.org |

| Clostridium | Firmicutes | Certain species within this genus are active in bile salt deconjugation. frontiersin.org |

| Bacteroides | Bacteroidetes | Widespread BSH activity is found in this dominant gut genus. |

Microbial Transformation to Secondary Bile Acids

Following deconjugation, the newly formed chenodeoxycholate (CDCA) is subjected to further enzymatic modifications by the gut microbiota, leading to the formation of secondary bile acids. nih.gov The most significant of these transformations is 7α-dehydroxylation, a multi-step process that converts CDCA into the secondary bile acid, lithocholic acid (LCA). acs.orgasm.org

This conversion is carried out by a very specific and limited number of anaerobic bacteria, primarily from the Clostridium genus, such as Clostridium scindens and Clostridium hiranonis. d-nb.infonih.gov These bacteria possess the bile acid-inducible (bai) gene cluster, which encodes the enzymes necessary for this complex reaction. researchgate.net

Beyond 7α-dehydroxylation, the gut microbiota can perform other transformations on CDCA, including:

Oxidation and Dehydrogenation: Hydroxysteroid dehydrogenases (HSDHs) present in a broad spectrum of bacteria can catalyze the oxidation of the hydroxyl groups on the steroid nucleus. asm.orgresearchgate.net For example, the 7α-hydroxyl group of CDCA can be oxidized to a 7-keto group, forming 7-keto-lithocholic acid.

Epimerization: This process involves changing the spatial orientation of the hydroxyl groups. For instance, the 7α-hydroxyl group of CDCA can be epimerized to a 7β-hydroxyl group, resulting in the formation of ursodeoxycholic acid (UDCA), a tertiary bile acid. asm.org

These transformations result in a vast diversity of secondary bile acid molecules in the gut, with LCA and deoxycholic acid (derived from cholic acid) being the most abundant in human feces. d-nb.info

Table 2: Key Microbial Transformations of Chenodeoxycholate (CDCA)

| Transformation | Enzyme Family | Key Bacterial Genera | Product |

| 7α-dehydroxylation | Bile acid-inducible (bai) enzymes | Clostridium | Lithocholic acid (LCA) acs.orgnih.gov |

| Oxidation/Dehydrogenation | Hydroxysteroid dehydrogenases (HSDH) | Broadly distributed (e.g., Bacteroides, Eubacterium) | 7-keto-lithocholic acid |

| Epimerization | Hydroxysteroid dehydrogenases (HSDH) | Various anaerobic bacteria | Ursodeoxycholic acid (UDCA) asm.org |

Reconjugation and Further Modifications

The metabolic journey of bile acids involves extensive enterohepatic circulation, where about 95% of bile acids are reabsorbed in the intestine and return to the liver via the portal vein. asm.orgbevital.no The secondary bile acids, such as lithocholic acid (LCA) and deoxycholic acid (DCA), that are absorbed from the colon are transported to the liver. elsevier.es In the hepatocytes, they can be reconjugated with either taurine or glycine before being secreted back into the bile. elsevier.esacs.org

Interestingly, recent research has revealed that the gut microbiota itself may possess the ability to conjugate bile acids to amino acids, a process previously thought to occur exclusively in the liver. asm.orgd-nb.info Studies have identified novel microbially conjugated bile acids where bacteria have attached various amino acids to the bile acid core. asm.org This discovery significantly expands the known diversity and complexity of the bile acid pool.

Further modifications can also occur in the liver, such as sulfation and glucuronidation. These reactions increase the water solubility of bile acids, particularly the more hydrophobic and potentially toxic secondary bile acids like LCA, facilitating their excretion. bevital.no

Molecular and Cellular Mechanisms of Action of Taurochenodeoxycholate Anion

Interaction with Nuclear Receptors

Taurochenodeoxycholate exerts its effects by binding to and modulating the activity of several nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules. The most well-characterized of these interactions is with the Farnesoid X Receptor (FXR), but it also influences the Glucocorticoid Receptor (GR), Pregnane X Receptor (PXR), and exhibits crosstalk with the Liver X Receptor (LXR) signaling pathway. mdpi.com

Farnesoid X Receptor (FXR/NR1H4) Activation and Ligand Binding Kinetics

Taurochenodeoxycholate is a potent endogenous agonist for the Farnesoid X Receptor (FXR). ijbs.com The activation of FXR by taurochenodeoxycholate is a cornerstone of the negative feedback mechanism that controls bile acid levels within the enterohepatic circulation. ijbs.comjomes.org Chenodeoxycholic acid (CDCA), the unconjugated form, is considered the most potent natural ligand for FXR. jomes.orgnih.gov The affinity of various bile acids for FXR follows the general order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) = lithocholic acid (LCA) > cholic acid (CA). ijbs.com

Upon binding, taurochenodeoxycholate induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

The activation of FXR by taurochenodeoxycholate initiates the transcription of several key target genes that are central to maintaining metabolic homeostasis. Two of the most important are the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 15/19 (FGF15 in rodents, FGF19 in humans) in the intestine. jomes.orgnih.gov

Small Heterodimer Partner (SHP/NR0B2): In the liver, FXR activation directly induces the expression of SHP. nih.gov SHP is an atypical nuclear receptor that lacks a DNA-binding domain. It functions as a transcriptional corepressor, inhibiting the activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are positive regulators of bile acid synthesis genes. nih.govnih.gov

Fibroblast Growth Factor 15/19 (FGF15/19): In the enterocytes of the terminal ileum, FXR activation by reabsorbed bile acids, including taurochenodeoxycholate, stimulates the synthesis and secretion of FGF19. jomes.orgbiorxiv.org FGF19 then enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho. nih.govtum.de This binding activates a signaling cascade, primarily involving the JNK pathway, which ultimately suppresses the transcription of key bile acid synthesis enzymes. nih.gov

The table below summarizes the key FXR target genes transcriptionally regulated by taurochenodeoxycholate.

| Target Gene | Tissue of Action | Primary Function in Bile Acid Homeostasis | Reference |

| SHP (Small Heterodimer Partner) | Liver | Represses the transcription of bile acid synthesis enzymes. | nih.govnih.gov |

| FGF19 (Fibroblast Growth Factor 19) | Intestine | Acts as a hormone to suppress bile acid synthesis in the liver. | jomes.orgnih.gov |

| BSEP (Bile Salt Export Pump) | Liver | Efflux of bile salts from hepatocytes into the bile canaliculi. | researchgate.netphysiology.org |

| OSTα/OSTβ (Organic Solute Transporter α/β) | Intestine, Liver | Basolateral efflux of bile acids from enterocytes and hepatocytes. | nih.govnih.gov |

The transcriptional regulation of SHP and FGF19 by the taurochenodeoxycholate-activated FXR forms a robust negative feedback loop that tightly controls the synthesis of new bile acids in the liver. This ensures that the total bile acid pool size remains relatively constant.

The primary enzyme in the classical pathway of bile acid synthesis is Cholesterol 7α-hydroxylase (CYP7A1). nih.govoup.com The expression of the CYP7A1 gene is suppressed by two main FXR-mediated pathways:

Hepatic Pathway: The induction of SHP in hepatocytes leads to the repression of CYP7A1 transcription. nih.govnih.gov SHP achieves this by inhibiting the transcriptional activity of LRH-1 and HNF4α, which are essential for CYP7A1 gene expression. nih.govnih.gov

Intestinal Pathway: FGF19, secreted from the intestine upon FXR activation, acts on hepatocytes to suppress CYP7A1 expression via the FGFR4/JNK signaling pathway. nih.govtum.de

This dual-pathway regulation provides a multi-layered control system to prevent the over-accumulation of potentially toxic bile acids. In addition to CYP7A1, FXR activation also represses sterol 12α-hydroxylase (CYP8B1), another key enzyme in cholic acid synthesis. nih.gov

Transcriptional Regulation of Target Genes (e.g., SHP, FGF15/19)

Glucocorticoid Receptor (GR) Activation and Transcriptional Impact

Taurochenodeoxycholate has been shown to activate the Glucocorticoid Receptor (GR) in a concentration-dependent manner. mdpi.comsrce.hr This interaction suggests that some of the anti-inflammatory and immunomodulatory effects of taurochenodeoxycholate may be mediated through GR signaling pathways. mdpi.comnih.gov

Studies using a luciferase reporter assay demonstrated that taurochenodeoxycholate can induce the transcriptional activation of GR. mdpi.com For instance, at a concentration of 100 μM, taurochenodeoxycholate produced a 10.88-fold activation of GR. mdpi.com This activation can, in turn, influence the expression of GR-responsive genes. Furthermore, research indicates that taurochenodeoxycholate can inhibit the binding of fluorescently labeled dexamethasone (B1670325) to GR, suggesting a direct interaction with the receptor. srce.hr

The transcriptional impact of GR activation by taurochenodeoxycholate includes the inhibition of the activator protein-1 (AP-1) signaling pathway, a key regulator of inflammation. mdpi.com Taurochenodeoxycholate has been observed to reverse the increased expression of c-Fos and phosphorylated c-Jun, components of the AP-1 transcription factor, which are induced by pro-inflammatory stimuli like interleukin-1β. mdpi.com However, the suppression of c-Jun phosphorylation by taurochenodeoxycholate is only partially blocked by the GR inhibitor RU486, indicating that other pathways may also be involved in its anti-inflammatory effects. mdpi.com

Liver X Receptor (LXR) Crosstalk

The Liver X Receptor (LXR) is a key regulator of cholesterol and fatty acid metabolism. gallmet.hu While taurochenodeoxycholate is not a direct ligand for LXR, significant crosstalk exists between the FXR and LXR signaling pathways. cyberleninka.ru

Activation of FXR by bile acids like taurochenodeoxycholate can inhibit LXR-mediated gene expression. researchgate.net This inhibition is, in part, mediated by the FXR target gene SHP. oup.com SHP has been shown to interact directly with LXRα and repress its transcriptional activity. oup.com For example, the induction of SHP by CDCA leads to a down-regulation of the LXR target gene ABCG1, a transporter involved in cholesterol efflux. oup.com

This crosstalk between FXR and LXR is crucial for coordinating the regulation of bile acid, cholesterol, and lipid metabolism. cyberleninka.ru For instance, while LXR activation promotes the conversion of cholesterol to bile acids by inducing CYP7A1 expression, the subsequent increase in bile acids activates FXR, which in turn induces SHP to suppress LXR activity, thus creating a feedback loop to maintain metabolic balance. gallmet.hucyberleninka.ru

Activation of G Protein-Coupled Receptors (GPCRs)

Taurochenodeoxycholate is recognized as a signaling molecule that can activate G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that transduce extracellular signals into intracellular responses. promega.co.ukuq.edu.au The interaction of bile acids with GPCRs can trigger diverse signaling cascades, impacting cellular function. d-nb.info Among these, the Takeda G protein-coupled receptor 5 (TGR5) has been identified as a key receptor for bile acids, including taurochenodeoxycholate. researchgate.netnih.gov

Taurochenodeoxycholate anion is a known agonist for the Takeda G protein-coupled receptor 5 (TGR5), also referred to as G protein-coupled bile acid receptor 1 (GPBAR1). d-nb.inforesearchgate.net TGR5 is expressed in various tissues and cell types, including the gallbladder epithelium, cholangiocytes, and liver sinusoidal endothelial cells. d-nb.inforesearchgate.net While secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) are the most potent natural ligands for TGR5, primary bile acids such as chenodeoxycholic acid (CDCA) and its taurine (B1682933) conjugate also activate the receptor. d-nb.inforesearchgate.net

The binding of a ligand like taurochenodeoxycholate to TGR5 initiates a conformational change in the receptor, leading to the activation of associated G proteins. mdpi.com This activation sets off a downstream signaling cascade that mediates the physiological effects of the bile acid. mdpi.comarvojournals.org

A primary consequence of TGR5 activation by the this compound is the stimulation of adenylyl cyclase activity. d-nb.infophysiology.org This enzyme catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). mdpi.comphysiology.org The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA). researchgate.netnih.gov

In human gallbladder epithelial cells, taurochenodeoxycholate has been shown to potentiate forskolin-induced cAMP accumulation. physiology.org This effect is mediated through the activation of protein kinase C (PKC), which in turn stimulates specific adenylyl cyclase isoforms. physiology.org This pathway highlights a mechanism by which bile acids can amplify cAMP-dependent cellular processes, such as fluid secretion. physiology.org In biliary epithelial cells, TGR5 activation and subsequent cAMP increase stimulate chloride secretion via the cystic fibrosis transmembrane conductance regulator (CFTR), which contributes to bile flow. researchgate.netresearchgate.net

| Feature | Description | Source(s) |

| Receptor | Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1) | d-nb.inforesearchgate.net |

| Ligand | This compound | d-nb.info |

| Primary Effect | Activation of Adenylyl Cyclase | d-nb.infophysiology.org |

| Second Messenger | Cyclic AMP (cAMP) | mdpi.comphysiology.org |

| Downstream Effector | Protein Kinase A (PKA) | researchgate.netnih.gov |

| Cellular Outcome | Potentiation of cAMP-dependent secretion | physiology.org |

The regulation of GPCR signaling is tightly controlled, in part, by receptor desensitization and internalization. promega.co.uk Following ligand binding and activation, GPCRs are often phosphorylated by GPCR kinases, which promotes the binding of β-arrestin proteins. promega.co.uk This interaction can lead to the uncoupling of the receptor from its G protein and subsequent internalization from the plasma membrane into endosomes. promega.co.uk

While specific studies detailing the internalization dynamics of TGR5 solely in response to taurochenodeoxycholate are limited, the general mechanisms of GPCR regulation apply. The presence of TGR5 in both the plasma membrane and recycling endosomes suggests that its activity can be regulated by translocation. researchgate.net Furthermore, the activation of TGR5 has been shown to trigger the internalization of other receptors, such as the endothelin-1 (B181129) receptor in hepatic stellate cells, indicating that TGR5 signaling can influence the cell surface expression of other membrane proteins. mdpi.com The kinetics of the GPCR/β-arrestin interaction, which can be transient or stable, dictates the downstream signaling events and the receptor's recycling fate. promega.co.uk

Besides TGR5, conjugated bile acids have been found to interact with other GPCRs. One notable example is the Sphingosine-1-phosphate receptor 2 (S1PR2), which is activated by conjugated bile acids. d-nb.infonih.gov In contrast to TGR5, which is primarily coupled to stimulatory G proteins (Gs) that increase cAMP, S1PR2 signaling can involve different G protein families and lead to distinct cellular outcomes, such as cell proliferation through ERK1/2 phosphorylation. nih.gov While taurochenodeoxycholate is a conjugated bile acid, the specific affinity and signaling outcomes of its interaction with S1PR2 compared to other conjugated bile acids require further detailed investigation.

Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1) Activation and Signaling Cascade

Cyclic AMP (cAMP) Pathway Modulation

Modulation of Intracellular Signaling Pathways

Beyond GPCR activation, the this compound can directly or indirectly modulate other critical intracellular signaling pathways that govern cell fate decisions such as survival and apoptosis.

A significant mechanism of action for the this compound is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. physiology.orgphysiology.org This pathway is a central regulator of cell survival, growth, and proliferation. nih.gov Research has demonstrated that unlike its glycine-conjugated counterpart, glycochenodeoxycholic acid (GCDCA), which is pro-apoptotic, taurochenodeoxycholic acid (TCDCA) activates a PI3K-dependent survival cascade. physiology.orgphysiology.orgd-nb.info

This activation was observed in rat hepatoma cells and in intact perfused rat livers. physiology.orgd-nb.info The activation of PI3K leads to the phosphorylation and subsequent activation of its downstream target, protein kinase B (PKB), also known as Akt. physiology.org The phosphorylation of Akt at its Ser-473 residue serves as a reliable indicator of PI3K activity. physiology.org The activation of the PI3K/Akt pathway by taurochenodeoxycholate can block the inherent toxicity of this bile acid and protect cells from apoptosis. physiology.orgphysiology.org Inhibition of PI3K with agents like wortmannin (B1684655) was shown to enhance TCDCA-induced liver injury and apoptosis, confirming the protective role of this pathway. physiology.org

| Pathway Component | Role in TCDCA Signaling | Research Findings | Source(s) |

| Signal | Taurochenodeoxycholate (TCDCA) | Activates a pro-survival pathway | physiology.orgd-nb.info |

| Key Enzyme | Phosphatidylinositol 3-Kinase (PI3K) | Is activated by TCDCA | physiology.orgamanote.com |

| Downstream Effector | Protein Kinase B (PKB/Akt) | Is phosphorylated (activated) as a result of PI3K activity | physiology.org |

| Cellular Outcome | Inhibition of apoptosis; cell survival | TCDCA blocks its own inherent toxicity via this pathway | physiology.orgphysiology.org |

| Inhibitor Effect | Wortmannin (PI3K inhibitor) | Enhances TCDCA-induced liver injury and apoptosis | physiology.org |

Protein Kinase C (PKC) Isoform Activation (e.g., PKCζ)

Taurochenodeoxycholic acid (TCDCA) has been shown to activate Protein Kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins through phosphorylation. oup.comrug.nl Specifically, tauroursodeoxycholic acid (TUDCA), a related bile acid, selectively induces the translocation of the α-PKC isoenzyme from the cytosol to cellular membranes, a key step in its activation. nih.gov This activation is associated with an increase in diacylglycerol (DAG) mass in hepatocytes. nih.gov The activation of PKC by bile acids like TCDCA is thought to be involved in stimulating cellular exocytosis. nih.gov Some studies suggest that the protective effects of certain bile acids against cholestasis are mediated through the activation of PKC. nih.gov However, the atypical PKC isoforms, such as PKCζ, are insensitive to common activators like Ca2+ and diacylglycerol. synaptogen.com

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38MAPK, JNK)

The this compound is a known activator of Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses. The three major MAPK families are p38 MAPK, c-Jun N-terminal kinase (JNK), and the extracellular signal-regulated kinases (ERK1/2). physiology.org In the context of bile acid signaling, TCDCA has been observed to induce the phosphorylation of p38MAPK and JNK. csic.esijbs.com This activation can be part of a broader inflammatory response triggered by bile acids. csic.esijbs.com For instance, in hepatic progenitor cells, the cell death induced by TCDCA is accompanied by the phosphorylation and activation of p38MAPK. csic.esijbs.com The JNK pathway, in particular, is primarily activated by environmental stresses and cytokines. physiology.org

Nuclear Factor-kappaB (NF-κB) Pathway Regulation

The Nuclear Factor-kappaB (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The this compound has been shown to modulate NF-κB activity. In certain contexts, TCDCA can activate a survival signaling cascade that involves the induction of NF-κB. rug.nl This activation can protect cells, such as hepatocytes, from apoptosis. nih.govresearchgate.net For instance, in intestinal epithelial cells, TCDCA exposure leads to NF-κB activation and increased resistance to apoptosis. nih.govnih.gov This protective effect is mediated, at least in part, by the NF-κB-dependent expression of the X-linked inhibitor of apoptosis protein (XIAP). nih.govnih.gov However, the mechanisms of NF-κB activation by different bile acids can vary. While some bile acids induce the degradation of the NF-κB inhibitor IκBα, leading to NF-κB translocation to the nucleus, TCDCA-induced gene expression can also occur through the phosphorylation of the RelA subunit of NF-κB. physiology.org The activation of NF-κB by bile acids is a key factor in reducing liver injury during cholestasis. nih.gov

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Conjugated bile acids, including taurochenodeoxycholate, have been shown to induce the phosphorylation of STAT3 in hepatocytes. nih.gov This activation of the JAK/STAT3 signaling pathway can lead to an increased expression of the transcription factor RUNX1, which in turn can modulate the expression of chemokines involved in inflammation. nih.gov In hepatic progenitor cells, bile acid-induced cell death is associated with the phosphorylation and activation of STAT3. csic.esijbs.com Furthermore, the activation of the farnesoid X receptor (FXR) by bile acids can promote the metastasis of non-small cell lung cancer by mediating the JAK2/STAT3 signaling pathway. mdpi.com

ER Stress Response Pathways

The endoplasmic reticulum (ER) is a critical organelle for protein folding and cellular homeostasis. An accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, which activates the unfolded protein response (UPR). mdpi.combiologists.com The UPR is mediated by three main sensors: PERK, IRE1α, and ATF6. mdpi.combiologists.com Tauroursodeoxycholic acid (TUDCA), a related bile acid, is known to act as a chemical chaperone that can alleviate ER stress by improving protein folding capacity. nih.govresearchgate.net TUDCA has been shown to reduce ER stress and subsequent apoptosis. mdpi.comoncotarget.com It can restore the expression of UPR mediators, leading to reduced cell death and maintained cellular function. mdpi.com While TCDCA itself can contribute to cellular stress, the broader family of bile acids, particularly the hydrophilic ones, can modulate the ER stress response pathways to promote cell survival. mdpi.comnih.gov

Autophagy Induction and Regulation

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It plays a critical role in cellular homeostasis, removing damaged organelles and protein aggregates. Some bile acids, such as deoxycholic acid (DCA), have been shown to induce autophagy. mdpi.com While direct evidence for taurochenodeoxycholate inducing autophagy is less clear, related bile acids like tauroursodeoxycholic acid (TUDCA) have been shown to induce autophagy as a protective mechanism against oxidative stress. mdpi.com TUDCA-mediated autophagy induction can be independent of the mTOR pathway and dependent on the Atg5 protein. mdpi.com The induction of autophagy by bile acids can be a mechanism to overcome resistance to apoptosis in cancer cells. mdpi.com

Membrane Transport Mechanisms

The transport of this compound across cellular membranes is a crucial aspect of its physiological function and is mediated by a variety of transport proteins. As a bile acid, it exists as an anion at physiological pH and therefore requires carrier proteins to cross the lipid bilayers of cells in the enterohepatic circulation. basys2.ca

The uptake of taurocholate, a related bile acid, into hepatocytes from the portal blood is a Na+-dependent process. nih.gov The bile salt export pump (BSEP), an ATP-dependent transporter located on the canalicular membrane of hepatocytes, is primarily responsible for the excretion of monovalent bile acids like taurochenodeoxycholate into the bile. researchgate.netnih.gov Inhibition of BSEP can lead to the accumulation of toxic bile acids within hepatocytes, resulting in cholestatic liver injury. researchgate.net

In addition to BSEP, other transporters such as the multidrug resistance-associated protein 2 (MRP2) are involved in the transport of sulfated and glucuronidated bile acid conjugates. nih.gov Under cholestatic conditions, where the primary efflux pathway is impaired, other transporters like MRP3, MRP4, and the organic solute transporter alpha-beta (OSTα-OSTβ) are upregulated on the basolateral membrane of hepatocytes to facilitate the efflux of bile acids back into the bloodstream as a protective mechanism. nih.govcore.ac.uk In the intestine, bile acids are reabsorbed by apical transporters and then effluxed from the enterocytes into the portal circulation by transporters including MRP3, MRP4, and OSTα-OSTβ. nih.gov

Taurochenodeoxycholate can also inhibit the transport of other bile acids, such as taurocholate, by competing for the same binding sites on transport proteins. nih.gov

Table of Transport Mechanisms for this compound

| Transporter | Location | Function | Transport Type |

|---|---|---|---|

| Bile Salt Export Pump (BSEP/ABCB11) | Canalicular membrane of hepatocytes | Efflux into bile | ATP-dependent |

| Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) | Canalicular membrane of hepatocytes | Efflux of conjugated bile acids | ATP-dependent |

| Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) | Basolateral membrane of hepatocytes and enterocytes | Efflux into blood | ATP-dependent |

| Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) | Basolateral membrane of hepatocytes and enterocytes | Efflux into blood | ATP-dependent |

| Organic Solute Transporter Alpha-Beta (OSTα-OSTβ) | Basolateral membrane of hepatocytes and enterocytes | Efflux into blood | Facilitated diffusion |

| Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2) | Apical membrane of enterocytes | Reabsorption from intestine | Sodium-dependent |

Hepatic Uptake Transporters

The initial step in the hepatic clearance of taurochenodeoxycholate from the sinusoidal blood is its uptake into hepatocytes. This process is primarily mediated by two major families of transporters located on the basolateral membrane of the hepatocyte: the Na+-Taurocholate Cotransporting Polypeptide (NTCP) and the Organic Anion Transporting Polypeptides (OATPs).

The Na+-Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is a key transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into hepatocytes. uzh.chnih.govuniprot.org It plays a crucial role in the enterohepatic circulation of bile salts. uniprot.orggenecards.org

Substrate Specificity: NTCP exhibits a broad substrate specificity, transporting various conjugated and some unconjugated bile acids. genecards.org Taurochenodeoxycholate is a recognized substrate for NTCP. uniprot.org The transporter facilitates the uptake of taurochenodeoxycholate from the bloodstream into the liver cells, a process that is dependent on the presence of sodium ions. uniprot.org While NTCP transports a variety of bile acids, cholestatic bile salts like taurochenodeoxycholate can also inhibit the uptake of other bile acids, such as taurocholate. uzh.ch

Regulation: The activity and plasma membrane levels of NTCP are subject to dynamic regulation. For instance, cyclic AMP (cAMP) has been shown to stimulate taurocholate uptake and increase the presence of NTCP at the hepatocyte's plasma membrane. uzh.ch Conversely, high concentrations of cholestatic bile salts, including taurochenodeoxycholate, can inhibit NTCP-mediated uptake and lead to a decrease in the amount of the transporter on the cell surface. uzh.ch The expression of NTCP can also be altered in various liver diseases. It is often downregulated in conditions like progressive familial intrahepatic cholestasis, inflammatory cholestasis, and primary biliary cirrhosis, while it can be upregulated in nonalcoholic steatohepatitis and late-stage obstructive cholestasis. uzh.chnih.gov

| Feature | Description | References |

|---|---|---|

| Substrate | Taurochenodeoxycholate is a substrate for NTCP-mediated uptake into hepatocytes. | uniprot.org |

| Transport Mechanism | Sodium-dependent cotransport. | uniprot.org |

| Inhibitory Effect | Taurochenodeoxycholate can inhibit the uptake of other bile acids, like taurocholate, via NTCP. | uzh.ch |

| Regulation by cAMP | cAMP stimulates NTCP activity and its localization to the plasma membrane. | uzh.ch |

| Regulation by Bile Salts | High concentrations of taurochenodeoxycholate can decrease NTCP levels at the plasma membrane. | uzh.ch |

| Disease-related Regulation | NTCP expression is altered in various liver diseases, being downregulated in cholestatic conditions and upregulated in others. | uzh.chnih.gov |

The Organic Anion Transporting Polypeptides (OATPs), members of the SLCO superfamily, are another group of transporters on the basolateral membrane of hepatocytes that mediate the Na+-independent uptake of a wide array of amphipathic organic compounds, including bile acids. solvobiotech.comwjgnet.comnih.gov

Substrate Profiles: Several OATP isoforms are expressed in the liver, with OATP1B1, OATP1B3, and OATP2B1 being the most prominent. wjgnet.com These transporters have overlapping but distinct substrate specificities. ethz.ch

OATP1A2: While primarily expressed in the brain and kidney, OATP1A2 is also found in the liver. ethz.ch Rat Oatp1a1, a homolog of human OATP1A2, has been shown to transport taurochenodeoxycholate. solvobiotech.comnih.gov Studies have demonstrated that taurochenodeoxycholate can inhibit the transport of other substrates by human OATP, indicating it is a substrate. nih.gov

OATP1B1 and OATP1B3: These liver-specific OATPs are crucial for the uptake of many endogenous compounds and drugs. nih.gov Both OATP1B1 and OATP1B3 are known to transport bile acids. wjgnet.comresearchgate.net Their ability to transport a broad range of substrates suggests a role in the hepatic uptake of taurochenodeoxycholate, alongside NTCP. mdpi.com

| Transporter | Substrate Relationship with Taurochenodeoxycholate | Key Findings | References |

|---|---|---|---|

| OATP1A2 | Substrate | Rat homolog (Oatp1a1) transports taurochenodeoxycholate. Taurochenodeoxycholate inhibits transport by human OATP. | solvobiotech.comnih.govnih.gov |

| OATP1B1 | Likely Substrate | Known to transport a wide range of bile acids, contributing to their hepatic uptake. | wjgnet.comresearchgate.netmdpi.com |

| OATP1B3 | Likely Substrate | Transports various bile acids and has overlapping substrate specificity with OATP1B1. | wjgnet.comresearchgate.netmdpi.com |

Na+-Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1) Substrate Specificity and Regulation

Hepatic Efflux Transporters

Once inside the hepatocyte, taurochenodeoxycholate is transported across the canalicular membrane into the bile or back into the sinusoidal blood via efflux transporters. This is a crucial step for biliary excretion and for preventing intracellular accumulation to toxic levels.

The Bile Salt Export Pump (BSEP), a member of the ATP-binding cassette (ABC) transporter family encoded by the ABCB11 gene, is the primary transporter responsible for the ATP-dependent efflux of monovalent bile salts from the hepatocyte into the bile canaliculus. solvobiotech.comnih.gov

Transport Characteristics: BSEP exhibits a high affinity for conjugated bile acids. solvobiotech.com The transport hierarchy for BSEP often places taurochenodeoxycholate as a high-affinity substrate. solvobiotech.comnih.gov Studies have shown the order of affinity to be approximately taurochenodeoxycholate ~ glycodeoxycholate > taurocholate ~ glycocholate. solvobiotech.com The transport of bile salts by BSEP is an active process that requires the energy from ATP hydrolysis. uniprot.org The trafficking of BSEP to the canalicular membrane can be enhanced by taurocholate and cAMP. uniprot.org

The Multidrug Resistance-associated Proteins (MRPs) are another family of ABC transporters involved in the efflux of a wide range of compounds, including conjugated organic anions. nih.govresearchgate.net

Substrate Overlap: There is a considerable overlap in the substrates of different MRP isoforms, and they play a role in the transport of bile acids, particularly sulfated and glucuronidated conjugates. nih.govacs.org

MRP1 (ABCC1): While not typically expressed in healthy adult liver, it can be re-expressed in certain liver diseases. acs.org MRP1 is known to transport DHEAS in a glutathione-dependent manner. zelcerlab.eu

MRP2 (ABCC2): Located on the canalicular membrane, MRP2 transports a variety of organic anions, including bilirubin (B190676) glucuronosides and some bile acid conjugates. nih.govcore.ac.uk It has been shown to transport sulfated conjugates of taurochenodeoxycholate. core.ac.uknih.gov

MRP3 (ABCC3): Found on the basolateral membrane, MRP3 functions as a "spillway" transporter, moving bile acids and other organic anions back into the sinusoidal blood, particularly under cholestatic conditions. core.ac.uk

MRP4 (ABCC4): Also located on the basolateral membrane, MRP4 transports a range of substrates, including cyclic nucleotides and conjugated steroids. nih.gov It has been demonstrated that MRP4 can transport conjugated bile acids, and its activity is inhibited by compounds like taurolithocholate 3-sulfate, suggesting it transports these molecules. zelcerlab.eu

The Organic Solute Transporter alpha/beta (OSTα/β) is a heteromeric, bidirectional transporter located on the basolateral membrane of hepatocytes, as well as intestinal and renal epithelial cells. researchgate.netuef.fi

Bidirectional Transport: OSTα/β is a facilitative transporter, meaning it moves substrates down their concentration gradient without the direct use of ATP. nih.gov Its expression is significantly upregulated in cholestatic liver diseases, where it is thought to play a protective role by facilitating the efflux of bile acids from the hepatocyte back into the sinusoidal blood. uef.finih.gov Kinetic studies have revealed a preferential transport of more hydrophobic and potentially more toxic bile acids by OSTα/β. researchgate.netunc.edu The transport order has been shown to be: taurochenodeoxycholate > glycochenodeoxycholate > taurocholate > glycocholate. researchgate.netnih.govunc.edunih.gov This indicates that OSTα/β plays a significant role in the basolateral efflux of taurochenodeoxycholate, particularly when intracellular concentrations are elevated.

| Transporter | Localization | Transport Characteristics for Taurochenodeoxycholate | References |

|---|---|---|---|

| BSEP (ABCB11) | Canalicular | High-affinity, ATP-dependent primary efflux pump for taurochenodeoxycholate into bile. | solvobiotech.comnih.gov |

| MRP2 (ABCC2) | Canalicular | Transports sulfated conjugates of taurochenodeoxycholate. | core.ac.uknih.gov |

| MRP3 (ABCC3) | Basolateral | Functions as an overflow transporter for bile acids back into the blood during cholestasis. | core.ac.uk |

| MRP4 (ABCC4) | Basolateral | Transports conjugated bile acids; its role in taurochenodeoxycholate transport is suggested by inhibition studies. | nih.govzelcerlab.eu |

| OSTα/β | Basolateral | Bidirectional, facilitative transporter with a high preference for taurochenodeoxycholate efflux back into the blood, especially during cholestasis. | researchgate.netnih.govunc.edunih.gov |

Multidrug Resistance-associated Proteins (MRPs/ABCC family) Substrate Overlap (e.g., MRP1, MRP2, MRP3, MRP4)

Renal and Other Extrahepatic Transporters

Beyond the intestine, the this compound is also subject to transport in the kidneys and other extrahepatic tissues. The kidneys play a role in salvaging bile acids that escape hepatic extraction and enter the systemic circulation. Active uptake of bile acids from the renal proximal tubules is mediated by an Na+-gradient driven transporter located on the apical membrane, which is believed to be the same gene product as the ileal ASBT. physiology.org This renal ASBT helps to conserve the bile acid pool. physiology.org

In addition to ASBT, other transporters are involved in the renal handling of organic anions like taurochenodeoxycholate. The organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs) are expressed in the kidney and mediate the transport of a wide range of substrates. nih.gov Specifically, OAT3 is considered to play a central role in the movement of bile acids through the "intestinal-liver-kidney" axis. nih.gov In the rat kidney, the multispecific Oatp1 and Oat-K2 are also located at the apical membrane of tubular cells. biologists.com The multidrug resistance protein 2 (MRP2) can pump out divalent conjugated bile salts from renal tubular cells. biologists.com

Human MRP1 and rat Mrp1 and Mrp3 can export di-anionic bile salts, including sulfated taurochenodeoxycholate. biologists.com The human liver also expresses several OATPs, such as OATP-A, OATP-C, and OATP8, which are involved in the Na+-independent uptake of bile acids and other organic anions. biologists.comnih.gov OATP1B1 and OATP1B3 are major hepatic uptake transporters for conjugated bile acids in humans. nih.govnih.gov

| Transporter | Location | Function | Substrate(s) including Taurochenodeoxycholate |

| ASBT (SLC10A2) | Apical membrane of ileal enterocytes, renal proximal tubules | Sodium-dependent uptake of bile acids | Taurochenodeoxycholate, other conjugated and unconjugated bile acids mdpi.combiologists.comphysiology.org |

| Oatp3 | Apical membrane of rat jejunal enterocytes | Na+-independent bile acid absorption | Taurochenodeoxycholate, with higher affinity for glycine-conjugated bile acids physiology.org |

| OSTα-OSTβ | Basolateral membrane of enterocytes | Efflux of bile acids into portal circulation | Bile acids mdpi.com |

| MRP3 | Basolateral membrane of enterocytes and hepatocytes | Efflux of bile acids | Glycocholate, potentially other bile acids nih.govbiologists.com |

| OAT3 | Kidney | Transport of organic anions, including bile acids | Bile acids nih.gov |

| Oatp1 | Apical membrane of rat renal tubular cells | Uptake of organic anions | Taurochenodeoxycholate, tauroursodeoxycholate biologists.comphysiology.org |

| MRP2 | Apical membrane of renal tubular cells, hepatocytes | Efflux of divalent conjugated bile salts | Sulfated taurochenodeoxycholate biologists.commdpi.com |

| OATP1B1/1B3 | Basolateral membrane of hepatocytes | Na+-independent uptake of bile acids | Taurochenodeoxycholate, other conjugated bile acids nih.govnih.gov |

Gene Expression and Transcriptional Regulation

Regulation of Bile Acid Synthesis Enzymes (e.g., CYP7A1)

Taurochenodeoxycholate, as a bile acid, plays a crucial role in the negative feedback regulation of its own synthesis. The primary rate-limiting enzyme in the classical pathway of bile acid synthesis is cholesterol 7α-hydroxylase, encoded by the CYP7A1 gene. nih.govresearchgate.net The expression of CYP7A1 is tightly controlled by bile acids.

This regulation is primarily mediated by the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. nih.govresearchgate.net Upon activation by bile acids like taurochenodeoxycholate, FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. researchgate.netnih.gov SHP then inhibits the activity of liver receptor homolog-1 (LRH-1), a nuclear receptor essential for the transcription of CYP7A1. researchgate.netnih.gov This FXR/SHP-dependent pathway is a major mechanism for the feedback inhibition of bile acid synthesis.

Another FXR-dependent pathway involves the induction of fibroblast growth factor 19 (FGF19) in the intestine (FGF15 in mice). nih.gov FGF19 is released into the portal circulation and acts on the fibroblast growth factor receptor 4 (FGFR4) on hepatocytes to suppress CYP7A1 expression. nih.gov There is also evidence for FXR/SHP-independent mechanisms in CYP7A1 repression, potentially involving inflammatory cytokines. researchgate.net

| Regulatory Factor | Mechanism | Effect on CYP7A1 Expression |

| FXR (Farnesoid X Receptor) | Activated by bile acids, induces SHP and FGF19. | Indirectly represses |

| SHP (Small Heterodimer Partner) | Induced by FXR, inhibits LRH-1. | Represses researchgate.netnih.gov |

| LRH-1 (Liver Receptor Homolog-1) | Essential for basal transcription of CYP7A1. | Activates researchgate.netnih.gov |

| FGF19 (Fibroblast Growth Factor 19) | Induced by intestinal FXR, signals through FGFR4 in the liver. | Represses nih.gov |

Modulation of Genes Involved in Lipid and Glucose Metabolism

Bile acids, including taurochenodeoxycholate, are increasingly recognized as signaling molecules that modulate the expression of genes involved in lipid and glucose metabolism. hmdb.camdpi.com These effects are mediated through both FXR-dependent and independent pathways.

In lipid metabolism, FXR activation by bile acids can lead to a decrease in serum triglycerides by reducing the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes. mdpi.com FXR can also influence cholesterol metabolism by regulating genes involved in cholesterol transport. kjg.or.kr

Regarding glucose metabolism, bile acids can influence hepatic gluconeogenesis and glycogen (B147801) synthesis. wjgnet.comnih.gov FXR activation has been shown to both upregulate and downregulate the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis, in different contexts. wjgnet.comresearchgate.net Some studies suggest that FXR activation can reduce gluconeogenesis and increase glycogen synthesis, thereby lowering blood glucose levels. wjgnet.com Furthermore, FXR activation can enhance glucose-stimulated insulin (B600854) secretion by inducing the expression of krueppel-like factor 11 (KLF11) and promoting the translocation of glucose transporter 2 (GLUT2) in pancreatic β-cells. nih.gov

Influence on Inflammatory Gene Expression

Taurochenodeoxycholate and other bile acids can modulate the expression of inflammatory genes, a process with significant implications for intestinal and hepatic health. The effects can be both pro-inflammatory and anti-inflammatory depending on the context and the specific bile acid.

Studies have shown that bile acids can induce the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) in colonic epithelial cells. physiology.org Interestingly, the signaling pathways utilized can differ between bile acids. For instance, deoxycholic acid (DCA) appears to induce IL-8 primarily through the degradation of IκBα and nuclear translocation of RelA (p65), a subunit of NF-κB. In contrast, taurodeoxycholic acid (TDCA) seems to induce IL-8 mainly through the phosphorylation of RelA. physiology.org

Conversely, bile acids can also exert anti-inflammatory effects. Taurochenodeoxycholic acid has been shown to inhibit the activation of the transcription factor activator protein-1 (AP-1), which plays a role in inflammation, by stimulating the glucocorticoid receptor (GR). mdpi.com The activation of FXR by bile acids can also lead to anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov In immune cells like macrophages, activation of the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5) can suppress the expression of pro-inflammatory cytokines. mdpi.com

Physiological and Pathophysiological Roles of Taurochenodeoxycholate Anion Mechanistic Focus

Role in Hepatic Physiology and Bile Formation

The liver is the primary site of synthesis and action for the taurochenodeoxycholate anion, where it is integral to the formation of bile and the maintenance of hepatocyte health.

The active secretion of bile salts, including taurochenodeoxycholate, from hepatocytes into the canaliculi is the principal driving force for generating bile flow. physiology.orgnih.gov This process is an osmotic one, where the transport of bile salts creates a gradient that promotes the movement of water and other molecules into the bile. nih.gov Taurochenodeoxycholate is one of the major bile salts in humans, alongside glycocholic acid, taurocholic acid, and glycochenodeoxycholic acid. wikipedia.org

The transport of taurochenodeoxycholate across the canalicular membrane of the hepatocyte is an active process mediated by ATP-dependent transporters, primarily the Bile Salt Export Pump (BSEP). physiology.orgresearchgate.net Research has shown that the maximal velocity (Vmax) of transport by BSEP is highest for taurochenodeoxycholate compared to other bile salts like taurocholate and tauroursodeoxycholate, indicating its significant contribution to bile formation. physiology.org

| Bile Salt | BSEP Transport Affinity (Km in µM) |

| Taurochenodeoxycholate | 2.0 |

| Taurocholate | 2.1 |

| Tauroursodeoxycholate | 5.6 |

| Data sourced from studies on isolated canalicular liver plasma membranes and BSEP-expressing Sf9 cell vesicles. physiology.orgphysiology.org |

Taurochenodeoxycholate, as a hydrophobic bile acid, can induce cellular stress responses in hepatocytes. wjgnet.comnih.gov At elevated concentrations, it can trigger hepatocyte shrinkage through a mechanism dependent on NADPH oxidase. wjgnet.comnih.gov This cellular shrinkage is a signal that can lead to the retrieval of key transport proteins from the canalicular membrane, thereby impairing bile formation. wjgnet.comnih.gov

Furthermore, pro-apoptotic bile salts, including taurochenodeoxycholate, can induce oxidative stress and activate signaling cascades that lead to programmed cell death (apoptosis). nih.gov This process involves the activation of the epidermal growth factor receptor (EGF-R) and subsequent phosphorylation of the CD95 (Fas) death receptor, leading to the formation of the death-inducing signaling complex (DISC). nih.gov However, with taurochenodeoxycholate, the final step of DISC formation appears to require the inhibition of phosphatidylinositol 3-kinase. nih.gov

Cholestasis, a condition characterized by reduced bile flow, leads to the intrahepatic accumulation of bile acids, including taurochenodeoxycholate. portlandpress.comscienceopen.comuzh.ch This accumulation is a key factor in the liver injury observed in cholestatic diseases. portlandpress.comuzh.ch Chenodeoxycholic acid and its conjugates, such as taurochenodeoxycholate, are among the endogenous bile acids that increase most significantly in chronic cholestatic conditions. portlandpress.com

At the molecular level, elevated taurochenodeoxycholate levels contribute to cholestatic liver injury through several mechanisms:

Transporter Dysregulation: High concentrations of hydrophobic bile acids can lead to the retrieval of the Bile Salt Export Pump (BSEP) and the Multidrug Resistance-associated Protein 2 (MRP2) from the canalicular membrane, which further exacerbates cholestasis by impairing bile acid secretion. wjgnet.comnih.gov Taurochenodeoxycholate has been shown to induce the retrieval of the Na+-taurocholate cotransporting polypeptide (NTCP) from the hepatocyte's basolateral membrane, a process mediated by protein kinase Cα (cPKCα), thus reducing bile acid uptake from the blood. scienceopen.com

Induction of Apoptosis and Necrosis: Depending on the severity of cholestasis, the accumulation of cytotoxic bile acids like taurochenodeoxycholate can induce either hepatocyte apoptosis (programmed cell death) or necrosis (uncontrolled cell death). portlandpress.com

Mitochondrial Dysfunction: The detergent properties of retained bile salts can cause damage to mitochondria, leading to cytotoxicity. uzh.ch

Inflammation: The accumulation of bile acids can trigger inflammatory responses within the liver. scienceopen.com

| Transporter | Effect of Elevated Taurochenodeoxycholate | Molecular Mediator |

| NTCP | Retrieval from basolateral membrane | cPKCα |

| BSEP | Retrieval from canalicular membrane | Hepatocyte shrinkage |

| MRP2 | Retrieval from canalicular membrane | Hepatocyte shrinkage, cPKCε |

| This table summarizes the molecular interplay of taurochenodeoxycholate with key hepatic transporters in cholestatic conditions. wjgnet.comnih.govscienceopen.com |

Hepatocyte Homeostasis and Stress Response Mechanisms

Regulation of Metabolic Homeostasis

Beyond its role in digestion and hepatic function, the this compound acts as a signaling molecule in the regulation of lipid and glucose metabolism.

Bile acids, including taurochenodeoxycholate, are crucial regulators of lipid homeostasis. nih.govhmdb.ca They are involved in the intestinal absorption of dietary fats and fat-soluble vitamins. hmdb.cabiologists.com The unique detergent properties of bile acids are essential for these processes. hmdb.ca

The influence of bile acids on lipid metabolism is largely mediated through the activation of the farnesoid X receptor (FXR), a nuclear hormone receptor. nih.govnih.gov Activation of FXR by bile acids initiates a cascade of events that modulate the expression of genes involved in lipid metabolism. nih.gov This includes the regulation of proteins involved in cholesterol catabolism, transport, and triglyceride metabolism. nih.gov For instance, the FXR-SHP pathway influences the expression of sterol regulatory element-binding protein 1c, a key player in lipogenesis. nih.gov

There is growing evidence for the role of bile acids in modulating glucose homeostasis. wjgnet.comnih.gov This link was first observed in patients with type 2 diabetes treated with bile acid sequestrants, who showed improved glycemic control. nih.gov

Bile acids can influence glucose metabolism through several mechanisms:

FXR and TGR5 Signaling: Bile acids can activate both the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor TGR5, which in turn regulate genes involved in glucose metabolism. nih.govweizmann.ac.il In the liver, activation of FXR can suppress the expression of genes involved in gluconeogenesis, the process of producing glucose. nih.gov In the intestine, activation of TGR5 by bile acids can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and improves insulin sensitivity. nih.gov

Cellular Hydration State: Hydrophobic bile acids like taurochenodeoxycholate can induce hepatocyte shrinkage, while hydrophilic bile acids can cause cell swelling. wjgnet.com These changes in cell volume can rapidly affect carbohydrate metabolism, influencing processes like glycogen (B147801) synthesis and glycolysis. wjgnet.com

Cholesterol Catabolism and Excretion

Taurochenodeoxycholate (TCDCA) is a primary conjugated bile acid formed in the liver through the conjugation of chenodeoxycholic acid (CDCA) with the amino acid taurine (B1682933). basys2.cadrugbank.com This process is a key component of the catabolism of cholesterol, making bile acid synthesis the primary pathway for cholesterol excretion from the body. basys2.cacontaminantdb.caresearchgate.net Bile acids are amphipathic molecules that act as physiological detergents, facilitating the intestinal absorption, transport, and excretion of dietary fats and sterols. basys2.cacontaminantdb.ca

The regulation of cholesterol homeostasis is intricately linked to bile acid signaling, primarily through the farnesoid X receptor (FXR), a nuclear receptor that functions as the body's main bile acid sensor. nih.govmdpi.com CDCA, the precursor to TCDCA, is a natural ligand and activator of FXR. researchgate.netmdpi.com Activation of FXR in the liver and intestine triggers a negative feedback loop that controls bile acid synthesis. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which then travels to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.govnih.gov

Mechanistically, FXR activation has been shown to increase reverse cholesterol transport (RCT), the process of moving cholesterol from peripheral tissues back to the liver for excretion. nih.gov Studies using the FXR agonist obeticholic acid demonstrated that this effect is not due to increased biliary cholesterol secretion but rather to the inhibition of intestinal cholesterol absorption. nih.gov This inhibition is achieved by an FXR-dependent modulation of the bile acid pool's size and composition, specifically by increasing the proportion of muricholic acids and decreasing taurocholic acid, which makes the bile acid pool more hydrophilic. nih.govresearchgate.net This altered bile acid environment then stimulates the robust secretion of cholesterol into the intestinal lumen via the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8. researchgate.net

Gastrointestinal Tract Interactions

Gut Microbiome Composition and Metabolic Activity Modulation

A dynamic, bidirectional relationship exists between bile acids like TCDCA and the gut microbiome. nih.govnih.gov Bile acids can shape the composition and metabolic function of the intestinal microbiota, while the microbiota, in turn, modifies the bile acid pool, impacting host metabolism. nih.govmdpi.com

Dietary supplementation with primary bile salts, including sodium taurochenodeoxycholate (TCDCAS), has been shown to influence gut microbial communities. In a study on grass carp, primary bile salt supplementation tended to increase microbial diversity. nih.gov Specifically, two obesity-associated bacterial families, Lachnospiraceae and Ruminococcaceae, were found to be positively correlated with biliary TCDCA levels. nih.gov Conversely, the gut microbiota possesses enzymes, such as bile salt hydrolase (BSH), that deconjugate conjugated bile acids like TCDCA back to their unconjugated form (CDCA) and taurine. nih.govplos.org Further microbial enzymatic activity, such as 7α-dehydroxylation, converts primary bile acids into secondary bile acids. mdpi.com This metabolic activity by intestinal flora, including species from the Bacteroidetes, Firmicutes, and Actinobacteria phyla, significantly increases the diversity of the bile acid pool. nih.gov

Alterations in the gut microbiome can lead to significant shifts in the bile acid profile, which is associated with various metabolic conditions. nih.govopenbiome.org For instance, in patients with slow transit constipation, abnormal bile acid metabolism, including altered levels of TCDCA, was linked to disruptions in the gut microbiota. nih.gov Similarly, in inflammatory bowel disease (IBD), gut metabolomes are characterized by changes including increased TCDCA, alongside reduced secondary bile acids. mdpi.com

Gut Barrier Integrity and Signaling Mechanisms